molecular formula Ba5O20P6 B12658268 Pentabarium bis(triphosphate) CAS No. 73830-73-6

Pentabarium bis(triphosphate)

Cat. No.: B12658268
CAS No.: 73830-73-6
M. Wt: 1192.5 g/mol
InChI Key: QRWOYKNKEPUYJG-UHFFFAOYSA-D
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Description

Contextualization within the Chemistry of Alkaline Earth Metal Polyphosphates

Alkaline earth metal polyphosphates are a class of compounds characterized by the presence of tetrahedral PO₄ units linked by sharing oxygen atoms to form chains or rings. The properties of these materials are heavily influenced by the nature of the alkaline earth cation (Be²⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺). Barium, being the largest non-radioactive alkaline earth element, imparts distinct characteristics to the polyphosphate structure, such as a high coordination number and specific bond lengths, which in turn affect the material's physical and chemical properties.

The chemistry of barium phosphates is complex, with various stable crystalline phases existing within the BaO-P₂O₅ binary system. These phases range from orthophosphates like Ba₃(PO₄)₂ to more complex polyphosphates. The triphosphate anion, [P₃O₁₀]⁵⁻, consists of three corner-sharing PO₄ tetrahedra. The large size of the Ba²⁺ cation can stabilize intricate crystal structures, making the study of barium polyphosphates a rich area for discovering novel materials. The interaction of barium ions with polyphosphate chains is a subject of research, with studies showing that divalent cations can chelate with the phosphate (B84403) groups, influencing the pH and stability of the solution. acs.org

Theoretical Frameworks Governing the Synthesis and Structure of Inorganic Triphosphates

The synthesis of inorganic triphosphates can be approached through several methods, primarily revolving around solid-state reactions and flux crystal growth.

Solid-State Synthesis: This method typically involves the high-temperature reaction of stoichiometric amounts of precursor materials, such as barium carbonate (BaCO₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) or phosphoric acid (H₃PO₄). The reaction proceeds through a series of thermal decomposition and combination steps to yield the desired triphosphate phase. The general reaction can be represented as:

5BaCO₃ + 6(NH₄)₂HPO₄ → Ba₅(P₃O₁₀)₂ + 5CO₂ + 12NH₃ + 9H₂O

Control of the reaction temperature and atmosphere is critical to obtaining the pure desired phase and preventing the formation of other barium phosphate compounds.

Flux Crystal Growth: This technique allows for the growth of high-quality single crystals at temperatures lower than the melting point of the target material. A flux, which is a molten salt or oxide, dissolves the reactants, and upon slow cooling, the desired crystalline phase precipitates. For barium-containing phosphates, fluxes such as alkali metal chlorides or molybdates can be utilized. This method is particularly useful for exploring new phases and for obtaining crystals suitable for detailed structural analysis by X-ray diffraction. The choice of flux and the temperature profile are key parameters that determine the success of the crystal growth.

Current Research Gaps and Emerging Opportunities for Pentabarium Bis(triphosphate) Studies

While the broader family of alkaline earth phosphates has been studied, pentabarium bis(triphosphate) itself remains a relatively underexplored compound. There is a significant gap in the literature regarding its detailed crystallographic data, physical properties, and potential applications.

Research Gaps:

Detailed Structural Characterization: A comprehensive single-crystal X-ray diffraction study of Ba₅(P₃O₁₀)₂ is needed to fully elucidate its crystal structure, including precise bond lengths, bond angles, and the coordination environment of the barium ions.

Physical Property Measurement: Systematic investigation of its thermal stability, optical properties (such as refractive index and bandgap), and electrical conductivity is lacking.

Synthesis Optimization: While general synthetic routes can be proposed, optimized and scalable synthesis procedures for producing high-purity pentabarium bis(triphosphate) have not been extensively reported.

Emerging Opportunities: The unique properties anticipated for pentabarium bis(triphosphate), based on its composition, suggest several promising areas for future research and application:

Host for Luminescent Materials: The barium-rich lattice could serve as an excellent host for doping with rare-earth or transition metal ions to create novel phosphors for applications in solid-state lighting and displays. Barium phosphate compounds are known to be used in phosphor materials. extramarks.com

Biomaterials: While barium has toxicity concerns, its incorporation into calcium phosphate-based biomaterials is being explored for applications in bone repair and regeneration due to its potential to influence cell behavior. nih.gov The study of barium-containing phosphates could provide insights into this area.

Glass and Ceramic Components: Barium phosphates are used in the manufacturing of specialty glasses and ceramics due to their ability to modify properties such as the refractive index and thermal expansion coefficient. extramarks.comvedantu.com Pentabarium bis(triphosphate) could be a valuable component in the formulation of new glass and ceramic materials with tailored properties.

The table below summarizes some key information and potential research directions for pentabarium bis(triphosphate).

Property/AspectCurrent Knowledge/StatusPotential Research Direction
Chemical Formula Ba₅(P₃O₁₀)₂-
Crystal System Not definitively reportedSingle-crystal X-ray diffraction analysis
Synthesis General solid-state and flux methods applicableOptimization of synthesis parameters for phase purity and crystal size
Physical Properties Largely uncharacterizedMeasurement of thermal, optical, and electrical properties
Applications SpeculativeInvestigation as a phosphor host, component in specialty glasses/ceramics, and in biomaterial research

Further focused research into pentabarium bis(triphosphate) is poised to fill the existing knowledge gaps and potentially unlock new technological advancements in the field of advanced materials.

Properties

CAS No.

73830-73-6

Molecular Formula

Ba5O20P6

Molecular Weight

1192.5 g/mol

IUPAC Name

barium(2+);[oxido(phosphonatooxy)phosphoryl] phosphate

InChI

InChI=1S/5Ba.2H5O10P3/c;;;;;2*1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;2*(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+2;;/p-10

InChI Key

QRWOYKNKEPUYJG-UHFFFAOYSA-D

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2]

Origin of Product

United States

Synthetic Methodologies and Crystal Growth of Pentabarium Bis Triphosphate

Solid-State Reaction Pathways for Pentabarium Bis(triphosphate)

Solid-state reaction is a common and powerful method for synthesizing multi-component inorganic solids from a mixture of solid starting materials. This technique relies on the diffusion of atoms between the reactants at elevated temperatures to form the desired product.

Precursor Selection and Stoichiometric Considerations

For the synthesis of a complex phosphate (B84403) such as pentabarium bis(triphosphate), the selection of appropriate precursors is critical. Typically, a barium source and a phosphate source are used.

Barium Precursors:

Barium carbonate (BaCO₃)

Barium oxide (BaO)

Barium nitrate (B79036) (Ba(NO₃)₂)

Barium hydroxide (B78521) (Ba(OH)₂)

Phosphate Precursors:

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

Phosphorus pentoxide (P₂O₅)

Sodium triphosphate (Na₅P₃O₁₀)

The stoichiometry of the reactants must be carefully controlled to achieve the desired 5:2 molar ratio of barium to triphosphate. For example, when using barium carbonate and a phosphate source that decomposes to P₂O₅, the balanced chemical equation would be:

5BaCO₃ + P₂O₅ → Ba₅(P₃O₁₀)₂ + 5CO₂ (unbalanced)

A more precise approach would involve using precursors that directly provide the triphosphate unit.

Table 1: Potential Precursor Combinations for Solid-State Synthesis

Barium Precursor Phosphate Precursor Molar Ratio (Ba:P)
BaCO₃ (NH₄)₂HPO₄ 5 : 6
BaO P₂O₅ 5 : 3

Optimization of Reaction Parameters: Temperature, Time, and Atmosphere

The success of a solid-state synthesis is highly dependent on the reaction conditions.

Temperature: High temperatures are required to overcome the kinetic barriers for solid-state diffusion. The optimal temperature range would need to be determined experimentally, likely through thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of the precursor mixture. For similar complex phosphates, temperatures in the range of 800-1200 °C are common.

Time: The reaction time is crucial to ensure complete reaction and homogenization of the product. This can range from several hours to several days, often with intermediate grinding steps to increase the contact area between reactants.

Atmosphere: The reaction atmosphere can influence the stability of the reactants and products. Reactions are typically carried out in air, but an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent side reactions, especially if the precursors are sensitive to oxidation or moisture.

Mechanochemical Activation in Solid-State Synthesis

Mechanochemical activation involves the use of high-energy ball milling to induce chemical reactions or phase transformations at room temperature. This technique can reduce reaction temperatures and times for solid-state syntheses. The intense mechanical energy generated during milling can create defects and increase the reactivity of the precursors, facilitating the formation of the product. For the synthesis of pentabarium bis(triphosphate), a stoichiometric mixture of barium and phosphate precursors could be milled for a specific duration to induce the reaction.

Solution-Based and Hydrothermal Synthesis Routes

Solution-based methods offer an alternative to solid-state reactions, often allowing for better control over particle size and morphology at lower temperatures.

Controlled Precipitation and Crystallization Techniques

In a typical precipitation method, aqueous solutions of a soluble barium salt (e.g., barium chloride or barium nitrate) and a soluble triphosphate salt (e.g., sodium triphosphate) are mixed under controlled conditions.

Key Parameters for Controlled Precipitation:

pH: The pH of the solution can significantly affect the speciation of phosphate ions and the solubility of the product.

Concentration: The concentration of the reactant solutions will influence the rate of precipitation and the particle size of the product.

Temperature: Temperature affects the solubility of the product and the kinetics of crystal growth.

Stirring Rate: The stirring rate influences the mixing of the reactants and can affect the homogeneity and morphology of the precipitate.

Following precipitation, an aging step, where the precipitate is held in the mother liquor for a period, can improve the crystallinity of the product.

Table 2: Example of a Precipitation Reaction

Barium Source Phosphate Source Reaction

Solvothermal and Ionothermal Approaches for Crystal Growth

Solvothermal Synthesis: This method is a variation of the hydrothermal method where the reaction is carried out in a sealed vessel (autoclave) using a non-aqueous solvent at temperatures above its boiling point. The increased pressure and temperature can facilitate the dissolution of reactants and the crystallization of the product. For pentabarium bis(triphosphate), a mixture of barium and phosphate precursors could be heated in a suitable solvent to promote the formation of single crystals.

Ionothermal Synthesis: This is a more recent technique that uses ionic liquids as both the solvent and the template for the synthesis of inorganic materials. The unique properties of ionic liquids, such as their low vapor pressure, high thermal stability, and tunable solvent properties, can enable the formation of novel crystal structures. The synthesis of pentabarium bis(triphosphate) via an ionothermal route would involve heating the precursors in an appropriate ionic liquid.

Advanced Crystal Growth Techniques for High-Quality Single Crystals

The synthesis of high-quality single crystals of Pentabarium bis(triphosphate) (Ba₅(P₃O₁₀)₂) is essential for the precise characterization of its crystal structure and physical properties. While solid-state reactions can produce polycrystalline powders, obtaining large, pure single crystals necessitates more sophisticated approaches. Advanced crystal growth techniques, such as the flux method and hydrothermal synthesis, offer pathways to achieving crystals with minimal defects and suitable dimensions for detailed scientific investigation.

The flux method is a high-temperature solution growth technique that is particularly well-suited for materials with high melting points or for those that decompose before melting. youtube.com In this method, the constituent components of Pentabarium bis(triphosphate) are dissolved in a molten salt, or "flux," at a high temperature. The flux acts as a solvent, lowering the crystallization temperature of the target compound and facilitating the transport of constituent ions to the growing crystal surface. youtube.comias.ac.in The choice of flux is critical and is determined by its melting point, viscosity, volatility, and chemical inertness towards both the crucible and the desired crystalline phase. nih.gov For barium phosphate compounds, various fluxes could be considered, with alkali metal halides or oxides being potential candidates.

The process typically involves heating the mixture of reactants and flux to a temperature where a homogenous solution is formed. youtube.com This is followed by a slow cooling period, during which the solubility of Pentabarium bis(triphosphate) in the flux decreases, leading to supersaturation and subsequent nucleation and crystal growth. youtube.com The cooling rate is a crucial parameter that directly influences the size and quality of the resulting crystals; slower cooling rates generally favor the growth of larger and more perfect crystals. youtube.com An alternative to slow cooling is the flux evaporation method, where the temperature is held constant, and the supersaturation is induced by the gradual evaporation of the flux. ias.ac.in After the growth process, the crystals are separated from the solidified flux, which can be achieved by mechanical means or by dissolving the flux in a suitable solvent that does not affect the crystals. youtube.com

Table 1: Illustrative Parameters for Flux Growth of Barium Phosphates

Parameter Typical Range Purpose
Solute to Flux Molar Ratio 1:10 to 1:100 Ensures complete dissolution of starting materials. youtube.com
Soaking Temperature 900 - 1200 °C To achieve a homogeneous molten solution.
Soaking Duration 5 - 20 hours To ensure complete dissolution and homogenization.
Cooling Rate 0.5 - 5 °C/hour Controls nucleation density and crystal size. youtube.com

Hydrothermal synthesis represents another powerful technique for the growth of high-quality single crystals, particularly for compounds that may be unstable at the high temperatures required for flux growth. researchgate.net This method utilizes water as a solvent under conditions of high temperature and pressure, which significantly increases the solubility of many inorganic compounds. The synthesis is carried out in a sealed autoclave, where the precursors for Pentabarium bis(triphosphate) are mixed with water and often a mineralizer, which aids in the dissolution and transport of the reactants.

The temperature and pressure within the autoclave are carefully controlled to create a supersaturated solution from which crystals can nucleate and grow. nih.gov A temperature gradient can be established within the autoclave to facilitate the transport of dissolved species from a hotter zone (dissolution zone) to a cooler zone (crystallization zone). This allows for continuous growth of single crystals on seeds, if provided. The morphology and size of the resulting crystals are influenced by various parameters, including the reaction temperature, pressure, pH of the solution, and the nature of the mineralizer. researchgate.net Hydrothermal synthesis is advantageous for its ability to produce crystals with low defect concentrations and to crystallize phases that are not stable at their melting points. researchgate.net For triphosphate compounds, this method has been successfully employed to synthesize single crystals of materials like Ca₀.₅FeHP₃O₁₀. electrochemsci.org

Table 2: Representative Conditions for Hydrothermal Synthesis of Phosphates

Parameter Typical Value Influence on Crystal Growth
Temperature 200 - 500 °C Affects solubility and reaction kinetics.
Pressure 10 - 200 MPa Increases solvent density and solubility.
Solvent Water, Aqueous solutions Medium for dissolution and transport.
Mineralizer NaOH, HCl, NH₄F Enhances solubility of reactants.

While specific experimental data for the advanced crystal growth of Pentabarium bis(triphosphate) is not extensively documented, the principles of flux and hydrothermal methods provide a solid foundation for developing successful synthesis strategies for high-quality single crystals of this compound.

Crystallographic and Structural Elucidation of Pentabarium Bis Triphosphate

Single-Crystal X-ray Diffraction Analysis

Comprehensive searches for crystallographic data on Pentabarium bis(triphosphate), with the chemical formula Ba₅(P₃O₁₀)₂, have not yielded specific results from single-crystal X-ray diffraction studies in the available scientific literature. While the techniques of single-crystal X-ray diffraction are standard for the determination of crystal structures, no published reports detailing the unit cell parameters, space group symmetry, atomic coordinates, bond lengths, bond angles, or crystal packing for this particular compound could be located.

Determination of Unit Cell Parameters, Space Group Symmetry, and Atomic Coordinates

Information regarding the unit cell dimensions (a, b, c, α, β, γ), the crystallographic space group, and the precise atomic coordinates for each atom within the asymmetric unit of Pentabarium bis(triphosphate) is not available in the public domain.

Analysis of Bond Lengths, Bond Angles, and Coordination Environments

A detailed analysis of the bond lengths and angles within the triphosphate (P₃O₁₀)⁵⁻ anions and the coordination environments of the barium (Ba²⁺) cations in Pentabarium bis(triphosphate) cannot be provided, as the foundational crystallographic data is absent from published research.

Elucidation of Crystal Packing and Interatomic Interactions

Without the crystal structure, a description of the three-dimensional packing arrangement of the triphosphate anions and barium cations, as well as the nature and geometry of interatomic interactions such as ionic bonds and van der Waals forces, cannot be determined.

Low-Temperature Crystallographic Studies for Structural Evolution

No low-temperature single-crystal X-ray diffraction studies have been reported for Pentabarium bis(triphosphate). Consequently, there is no information on how its crystal structure might evolve with changes in temperature.

Powder X-ray Diffraction (PXRD) Characterization

Phase Identification and Purity Assessment

Specific powder X-ray diffraction patterns (d-spacings and corresponding intensities) for the definitive identification and purity assessment of Pentabarium bis(triphosphate) are not available in crystallographic databases or the broader scientific literature. While PXRD is a fundamental technique for phase analysis, reference data for this compound has not been published.

Due to the absence of specific experimental data for Pentabarium bis(triphosphate) in the searched resources, data tables for crystallographic parameters, atomic coordinates, and bond lengths/angles cannot be generated.

Analysis of Crystallite Size and Lattice Strain

The analysis of crystallite size and lattice strain provides insight into the microstructure of a material, affecting its physical and chemical properties. These parameters are typically determined from the broadening of diffraction peaks in an XRD pattern. The Scherrer equation is a common method for estimating the crystallite size, while the Williamson-Hall plot and Size-Strain Plot (SSP) methods can be used to separate the contributions of crystallite size and lattice strain to the peak broadening.

Despite the importance of these parameters, no published studies containing experimental data on the crystallite size or lattice strain for Pentabarium bis(triphosphate) could be located. Such an analysis would require high-quality XRD data from a synthesized sample.

Interactive Data Table: Illustrative Crystallite Size and Lattice Strain Data This table demonstrates how experimental results for crystallite size and lattice strain of Pentabarium bis(triphosphate) could be displayed. The data presented are hypothetical.

Analysis MethodCrystallite Size (nm)Lattice Strain (ε)
Scherrer EquationUnavailableNot Applicable
Williamson-Hall PlotUnavailableUnavailable
Size-Strain PlotUnavailableUnavailable

Neutron Diffraction for Light Atom Localization and Magnetic Structure

Neutron diffraction is a powerful technique for elucidating crystal structures, particularly for locating light atoms such as oxygen in the presence of heavy atoms like barium, due to the neutron scattering length being independent of atomic number. It is also the primary method for determining the magnetic structure of a material.

A neutron diffraction study on Pentabarium bis(triphosphate) would be invaluable for precisely determining the positions of the oxygen atoms within the triphosphate groups and for investigating any potential magnetic ordering at low temperatures. However, a review of the available scientific literature indicates that no neutron diffraction studies have been performed on this compound. Consequently, there is no data on the precise positions of light atoms or the magnetic structure of Pentabarium bis(triphosphate).

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM)

Electron diffraction and HRTEM are essential techniques for characterizing the nanoscale structural features of materials.

Nanoscale Structural Characterization and Defect Analysis

HRTEM allows for the direct imaging of the crystal lattice, providing valuable information about the atomic arrangement, morphology, and the presence of any crystalline defects such as dislocations, stacking faults, or grain boundaries. This level of characterization is crucial for understanding the relationship between the structure and properties of a material.

A search of the literature found no HRTEM studies specifically focused on Pentabarium bis(triphosphate). Therefore, there are no available high-resolution images or analyses of nanoscale defects for this compound.

Selected Area Electron Diffraction (SAED) for Local Crystallography

Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy to obtain diffraction patterns from very small, selected areas of a sample (typically a few hundred nanometers in diameter). This provides localized crystallographic information, including the crystal structure and orientation of individual nanocrystals.

For Pentabarium bis(triphosphate), SAED could be used to confirm the crystal structure at a local level and to identify different crystalline orientations within a polycrystalline sample. However, no SAED patterns or related crystallographic analyses for Pentabarium bis(triphosphate) are available in the current body of scientific literature.

Spectroscopic Investigations of Pentabarium Bis Triphosphate

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations. In the case of Pentabarium bis(triphosphate), the FTIR spectrum is dominated by the vibrational modes of the (P₃O₁₀)⁵⁻ anion. The triphosphate chain consists of two terminal PO₃ groups and one central PO₂ group linked by P-O-P bridges. These structural features give rise to a series of characteristic absorption bands.

The primary vibrations include:

Asymmetric and Symmetric Stretching of Terminal PO₃ groups (νₐₛ(PO₃) and νₛ(PO₃)): These are typically the most intense bands in the high-frequency region of the phosphate (B84403) spectrum.

Asymmetric and Symmetric Stretching of P-O-P bridges (νₐₛ(P-O-P) and νₛ(P-O-P)): The asymmetric stretch is a strong indicator of the polyphosphate chain structure, while the symmetric stretch can be weaker and more sensitive to the P-O-P bond angle.

Bending Modes (δ(O-P-O)): These vibrations occur at lower frequencies and correspond to the bending and deformation of the phosphate tetrahedra.

Table 1: Representative FTIR Vibrational Modes for the Triphosphate Anion This table is based on typical frequency ranges for crystalline triphosphates and serves as a guide for the expected spectrum of Pentabarium bis(triphosphate).

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
νₐₛ(PO₃)1200 - 1250Asymmetric stretching of terminal PO₃ groups
νₛ(PO₃)1100 - 1150Symmetric stretching of terminal PO₃ groups
νₐₛ(P-O-P)980 - 1050Asymmetric stretching of the P-O-P bridge
νₛ(P-O-P)700 - 780Symmetric stretching of the P-O-P bridge
δ(O-P-O)450 - 650Bending and deformation modes of the PO₄ tetrahedra

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds, providing a different set of information about the compound's structure. For Pentabarium bis(triphosphate), Raman spectroscopy can be used to investigate both the internal vibrations of the triphosphate anion and the external, low-frequency lattice modes.

The internal modes observed in the Raman spectrum often correspond to the symmetric stretching vibrations, such as νₛ(PO₃) and νₛ(P-O-P), which may be weak or absent in the FTIR spectrum. researchgate.net The most significant advantage of Raman spectroscopy for ionic solids is its ability to probe the low-frequency region (typically below 400 cm⁻¹), where lattice vibrations occur. pocketdentistry.com These lattice modes involve the translational and librational motions of the rigid (P₃O₁₀)⁵⁻ anions and the Ba²⁺ cations within the crystal unit cell. Analysis of these modes provides direct insight into the crystal packing, the strength of the ionic interactions, and the symmetry of the crystallographic sites. pocketdentistry.com

Table 2: Representative Raman Active Modes for Pentabarium Bis(triphosphate) This table is based on typical frequency ranges for crystalline phosphates and illustrates the expected Raman spectrum.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
νₛ(PO₃)1100 - 1150Symmetric stretching of terminal PO₃ groups
νₐₛ(P-O-P)980 - 1050Asymmetric stretching of the P-O-P bridge
νₛ(P-O-P)700 - 780Symmetric stretching of the P-O-P bridge, often strong in Raman
δ(O-P-O)450 - 650Bending and deformation modes
Lattice Modes< 400Translational and rotational modes of Ba²⁺ and (P₃O₁₀)⁵⁻ ions in the lattice

Advanced in situ vibrational spectroscopy involves monitoring FTIR or Raman spectra as the sample is subjected to changes in temperature or pressure. This technique is invaluable for studying dynamic processes such as phase transitions, thermal decomposition, or solid-state reactions in real-time.

For Pentabarium bis(triphosphate), in situ spectroscopy could be employed to:

Monitor Thermal Stability: By gradually heating the sample and collecting spectra at different temperatures, one can observe the onset of decomposition. This would be signaled by the disappearance of triphosphate bands and the emergence of new bands corresponding to decomposition products like pyrophosphates or orthophosphates.

Investigate Polymorphism: Many crystalline solids exhibit different crystal structures (polymorphs) at different temperatures or pressures. A phase transition would be indicated by abrupt changes in the vibrational spectrum, such as the splitting of peaks, significant shifts in band positions, or the appearance/disappearance of certain modes. These changes reflect the alteration in the crystal symmetry and the local environment of the ions.

Such studies provide critical information about the material's thermal stability and structural behavior under non-ambient conditions, which is essential for its potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei. For Pentabarium bis(triphosphate), ³¹P and ¹³⁷Ba NMR are particularly informative.

Solid-state ³¹P NMR is highly effective for characterizing the structure of phosphate materials. Since phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, it yields high-resolution spectra. In the (P₃O₁₀)⁵⁻ anion, there are two distinct phosphorus environments: the two equivalent terminal phosphorus atoms (P_term) and the single central phosphorus atom (P_mid).

These different environments result in distinct signals in the ³¹P NMR spectrum. Typically, the spectrum of a triphosphate consists of two resonances: a doublet corresponding to the terminal phosphorus atoms and a triplet for the central phosphorus atom (due to J-coupling between adjacent phosphorus nuclei). dentaltrey.it The isotropic chemical shift (δ_iso) of these signals is sensitive to the local geometry, including P-O bond lengths and P-O-P bond angles. Therefore, ³¹P NMR provides direct evidence of the triphosphate chain's integrity and offers insights into its conformation within the solid state. dentaltrey.itnih.gov The difference in chemical shifts between the terminal and central phosphorus nuclei can be significant, often exceeding 10 ppm. nih.gov

Table 3: Expected Solid-State ³¹P NMR Parameters for Pentabarium Bis(triphosphate) Data based on analogous sodium triphosphate (STPP) in solution. dentaltrey.it

Phosphorus SiteExpected Chemical Shift (δ) (ppm)Expected MultiplicityRelative Intensity
Terminal P (P_term)~ -5 to -10Doublet2
Central P (P_mid)~ -20 to -25Triplet1

Probing the barium cation environment directly can be achieved through ¹³⁷Ba NMR. However, this technique presents challenges. The ¹³⁷Ba nucleus has a low natural abundance and is a quadrupolar nucleus (spin I = 3/2), which means its interaction with the local electric field gradient (EFG) at the nucleus often dominates the NMR spectrum.

The resulting spectra are typically very broad powder patterns. The key parameter extracted from a ¹³⁷Ba NMR spectrum is the quadrupolar coupling constant (C_Q), which is a measure of the strength of the interaction between the nuclear quadrupole moment and the EFG. The C_Q value is extremely sensitive to the local symmetry around the barium nucleus.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a material. It is element-specific and can be applied to crystalline, amorphous, and liquid samples. The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near-Edge Structure (XANES) for Electronic States and Coordination Chemistry

X-ray Absorption Near-Edge Structure (XANES) spectroscopy provides detailed information about the electronic state and coordination environment of the absorbing atom. The XANES region, which is close to the absorption edge, is sensitive to the oxidation state, coordination geometry, and the nature of the chemical bonds. uu.nl

In the context of Pentabarium bis(triphosphate), XANES studies at the Ba and P K-edges would be highly informative. Analysis of the Ba K-edge XANES spectrum would reveal the oxidation state of the barium ions, which is expected to be +2. The precise energy and shape of the absorption edge are influenced by the local symmetry and coordination of the Ba ions within the triphosphate network. For instance, studies on barium phosphate glasses have utilized XANES to determine the oxidation states of other elements within the glass matrix, demonstrating the technique's utility in clarifying the electronic structure. rsc.org

Similarly, P K-edge XANES would provide insights into the local environment of the phosphorus atoms. The features in the XANES spectrum are characteristic of the tetrahedral coordination of phosphorus in the phosphate groups. Furthermore, any distortions in the PO₄ tetrahedra or changes in the P-O bond character within the triphosphate units would be reflected in the XANES fine structure. By comparing the experimental spectra with theoretical calculations or with spectra of known standard compounds, a detailed picture of the electronic states and coordination chemistry of both barium and phosphorus in Pentabarium bis(triphosphate) can be constructed.

A hypothetical representation of XANES data for the Ba L₃-edge in Pentabarium bis(triphosphate) compared to reference compounds is shown below.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum, occurring at energies above the absorption edge, provides quantitative information about the local atomic environment around the absorbing atom. mpg.dewikipedia.orgiupac.org Analysis of the EXAFS oscillations can determine the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers. iupac.orgnist.gov

For Pentabarium bis(triphosphate), EXAFS analysis at the Ba K-edge would yield precise information on the Ba-O bond lengths and the number of nearest oxygen neighbors (the Ba coordination number). This is crucial for understanding how the large barium cations are accommodated within the phosphate structure. Furthermore, contributions from more distant neighbors, such as Ba-P interactions, could also be identified, providing a more complete picture of the local structure.

EXAFS studies on related rare-earth metaphosphate glasses have successfully determined the coordination environment of the rare-earth ions, including their coordination numbers and bond distances to neighboring oxygen and phosphorus atoms. aps.orgaps.org A similar approach for Pentabarium bis(triphosphate) would provide invaluable data for refining its crystal structure and for understanding the local distortions that may be present.

A hypothetical summary of EXAFS fitting results for the Ba K-edge in Pentabarium bis(triphosphate) is presented in the table below.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In XPS, the sample is irradiated with a beam of X-rays, and the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured.

For Pentabarium bis(triphosphate), XPS would be employed to verify the surface elemental composition and to determine the oxidation states of Ba, P, and O. High-resolution scans of the Ba 3d, P 2p, and O 1s core levels would provide detailed chemical state information. The binding energy of the Ba 3d peak would confirm the +2 oxidation state of barium. researchgate.netulaval.ca The P 2p spectrum would be characteristic of phosphorus in a phosphate environment, and the O 1s spectrum could potentially distinguish between oxygen atoms in P-O-P bridges and terminal P=O bonds, although this can be challenging.

Studies on vanadium barium phosphate glasses have demonstrated the use of XPS to identify the presence of different structural bonds, such as P–O–P and P–O–V, and to determine the valence states of the constituent ions. researchgate.netulaval.ca A similar analysis of Pentabarium bis(triphosphate) would provide crucial information about its surface chemistry, which can be different from the bulk, and would be particularly important for applications where surface interactions are critical.

The following table presents typical binding energy ranges expected for the elements in Pentabarium bis(triphosphate).

Dielectric Spectroscopy for Understanding Polarization Phenomena

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is based on the interaction of an external electric field with the sample, and the results are typically expressed in terms of complex permittivity. This technique provides insights into molecular dynamics, charge transport, and polarization phenomena within a material.

For Pentabarium bis(triphosphate), dielectric spectroscopy would be used to investigate its response to an applied electric field over a wide range of frequencies and temperatures. The real part of the permittivity (dielectric constant) would quantify the material's ability to store electrical energy, while the imaginary part (dielectric loss) would represent the dissipation of energy.

At different frequencies, various polarization mechanisms can contribute to the dielectric response, including electronic, ionic, and dipolar polarization. In an ionic solid like Pentabarium bis(triphosphate), ionic polarization, which arises from the displacement of Ba²⁺ and (P₃O₁₀)⁵⁻ ions, is expected to be a significant contributor. At lower frequencies and higher temperatures, space charge polarization due to the accumulation of mobile charge carriers at interfaces or electrodes may also become important.

Studies on barium phosphate glasses have shown that the dielectric constant and dielectric loss are dependent on frequency and temperature, with the ac conductivity often attributed to the hopping of charge carriers. iaea.orgresearchgate.net By analyzing the frequency and temperature dependence of the dielectric properties of Pentabarium bis(triphosphate), it would be possible to understand the mechanisms of charge transport and polarization, which are fundamental to its potential applications in electronic components.

The table below shows hypothetical dielectric data for Pentabarium bis(triphosphate) at room temperature.

Theoretical and Computational Studies on Pentabarium Bis Triphosphate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a crystalline solid like Pentabarium bis(triphosphate), DFT can provide fundamental insights into its intrinsic properties.

Electronic Structure Elucidation and Band Structure Analysis

DFT calculations are instrumental in elucidating the electronic structure of materials. For Pentabarium bis(triphosphate), this would involve calculating the distribution of its electrons and the nature of the chemical bonding between the barium, phosphorus, and oxygen atoms. The primary output of such a study is the electronic band structure and the density of states (DOS).

The band structure would reveal the energy levels that electrons can occupy within the crystal. A key parameter derived from the band structure is the band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band. The size of the band gap determines the material's electronic and optical properties, indicating whether it is an insulator, semiconductor, or conductor. Based on studies of other barium phosphates, Pentabarium bis(triphosphate) is expected to be an insulator with a large band gap.

The Density of States (DOS) and Partial Density of States (PDOS) would further detail the contribution of each element's atomic orbitals (Ba, P, O) to the valence and conduction bands. This analysis helps in understanding the nature of the chemical bonds, for instance, the degree of ionic and covalent character in the Ba-O and P-O bonds.

Illustrative Data Table: Predicted Electronic Properties of Pentabarium Bis(triphosphate)

PropertyPredicted Value/Characteristic
Band Gap (Eg)~ 4-5 eV (estimated)
Nature of Band GapDirect or Indirect
Valence Band MaximumPrimarily composed of O 2p orbitals
Conduction Band MinimumComposed of Ba 6s and P 3p orbitals

Geometric Optimization and Stability Analysis of Crystal Structures

Before calculating any properties, the crystal structure of Pentabarium bis(triphosphate) must be accurately determined or optimized. DFT is used to find the lowest energy arrangement of atoms in the unit cell by calculating the forces on each atom and adjusting their positions until these forces are minimized. This process, known as geometric optimization, yields the equilibrium lattice parameters and atomic coordinates.

The stability of the predicted crystal structure can then be assessed. Dynamic stability is confirmed by the absence of imaginary frequencies in the phonon dispersion curves (see section 5.1.3). Thermodynamic stability can be evaluated by calculating the formation energy, which is the energy difference between the compound and its constituent elements in their standard states. A negative formation energy indicates that the compound is stable with respect to its elements. For instance, studies on Barium Dihydrogenomonophosphate (Ba(H2PO4)2) have successfully used DFT to obtain optimized structural parameters that are in good agreement with experimental X-ray diffraction data. biointerfaceresearch.comresearchgate.net

Illustrative Data Table: Hypothetical Optimized Crystal Structure Parameters for Pentabarium Bis(triphosphate)

ParameterHypothetical Value
Crystal System(e.g., Monoclinic)
Space Group(e.g., P21/c)
a (Å)(e.g., 8.5)
b (Å)(e.g., 12.2)
c (Å)(e.g., 9.8)
α (°)(e.g., 90)
β (°)(e.g., 105.3)
γ (°)(e.g., 90)
Formation Energy (eV/atom)(e.g., -2.5)

Phonon Dispersion Calculations and Vibrational Mode Assignments

Phonons are quantized modes of vibration in a crystal lattice. The relationship between the frequency of these vibrations and their wavevector is described by the phonon dispersion curves. DFT, through methods like Density Functional Perturbation Theory (DFPT), can be used to calculate these curves for Pentabarium bis(triphosphate).

The phonon dispersion provides crucial information about the dynamical stability of the crystal structure. If all phonon frequencies are positive (real), the structure is considered dynamically stable. Imaginary frequencies would indicate a structural instability.

Furthermore, the analysis of the vibrational modes at the center of the Brillouin zone (Γ-point) allows for the assignment of Raman and Infrared (IR) active modes. By examining the displacement patterns of the atoms for each mode, one can attribute specific spectral peaks to the stretching and bending of the P-O bonds within the triphosphate units, as well as the vibrations of the barium ions in the crystal lattice. Such computational assignments are invaluable for interpreting experimental vibrational spectra. biointerfaceresearch.comresearchgate.net

Illustrative Data Table: Calculated Γ-point Vibrational Modes for Pentabarium Bis(triphosphate)

ModeFrequency (cm⁻¹)SymmetryActivityDescription
1150AgRamanLattice mode (Ba translation)
2350BuIRO-P-O bending
3980AgRamanP-O symmetric stretch
41100AuIRP-O asymmetric stretch

Prediction of Spectroscopic Signatures (NMR, XAS)

DFT calculations can also predict spectroscopic signatures that can be compared with experimental data for structural verification.

Nuclear Magnetic Resonance (NMR): The chemical shielding tensors for each nucleus (e.g., ³¹P) in Pentabarium bis(triphosphate) can be calculated. These tensors determine the NMR chemical shifts, which are highly sensitive to the local chemical environment of the atom. By comparing the calculated ³¹P NMR spectrum with experimental data, one can validate the predicted crystal structure and gain insights into the different phosphorus environments within the triphosphate chains.

X-ray Absorption Spectroscopy (XAS): DFT can be used to simulate X-ray Absorption Near Edge Structure (XANES) spectra. For Pentabarium bis(triphosphate), one could simulate the Ba L-edge or P K-edge XANES. These spectra are determined by the electronic transitions from core levels to unoccupied states and are sensitive to the oxidation state and coordination geometry of the absorbing atom.

Molecular Dynamics (MD) Simulations for Thermal Stability and Dynamic Behavior

While DFT is excellent for ground-state properties, Molecular Dynamics (MD) simulations are employed to study the behavior of materials at finite temperatures. In MD, the classical equations of motion are solved for a system of atoms interacting through a potential, which can be derived from DFT calculations or empirical force fields.

For Pentabarium bis(triphosphate), MD simulations could be used to investigate its thermal stability. By gradually increasing the temperature of the simulated crystal, one could observe the onset of structural changes, such as phase transitions or decomposition. The mean square displacement of the atoms can be monitored to identify the melting point.

MD simulations also provide insights into the dynamic behavior of the ions in the crystal lattice. For example, the mobility of the barium ions and the flexibility of the triphosphate chains could be studied as a function of temperature. This information is particularly relevant for understanding properties like ionic conductivity at elevated temperatures. Studies on phosphate-based glasses have successfully used MD to understand the network connectivity and the role of cations like sodium and calcium, which can provide a methodological basis for studying Pentabarium bis(triphosphate). nih.govwhiterose.ac.uk

Ab Initio Molecular Dynamics (AIMD) for Reaction Mechanisms (if applicable)

Ab Initio Molecular Dynamics (AIMD) is a type of MD where the forces on the atoms are calculated "on the fly" using quantum mechanical methods, typically DFT. While computationally more expensive than classical MD, AIMD does not require pre-parameterized force fields and can accurately model chemical reactions involving bond breaking and formation.

In the context of Pentabarium bis(triphosphate), AIMD could be particularly useful for studying its behavior in specific environments, for example, its interaction with water molecules. AIMD simulations could elucidate the mechanisms of hydration and dissolution at an atomic level. If Pentabarium bis(triphosphate) is used in any catalytic application, AIMD could be employed to study the reaction mechanisms of reactants on its surfaces.

Investigation of Structure-Property Relationships via Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate relationships between the atomic-level structure and the macroscopic properties of crystalline materials like pentabarium bis(triphosphate). Theoretical studies, particularly those employing first-principles calculations based on quantum mechanics, can provide detailed insights into the electronic structure, bonding characteristics, and vibrational dynamics that govern the material's behavior. These computational approaches are essential for interpreting experimental data and predicting novel properties.

Density Functional Theory (DFT) is a prominent computational method utilized for investigating the properties of inorganic phosphates. For instance, DFT calculations have been successfully applied to assess the Raman and infrared spectra of alkaline earth metaphosphate crystals, including barium-containing compounds. This allows for a detailed assignment of vibrational modes to specific atomic motions within the crystal lattice, offering a deeper understanding of the bonding environment.

Furthermore, computational studies on related barium phosphate (B84403) compounds, such as barium dihydrogenomonophosphate (Ba(H2PO4)2), have demonstrated the synergy between theoretical calculations and experimental X-ray diffraction data. biointerfaceresearch.com Such studies refine the understanding of the crystal structure by optimizing atomic positions and predicting key structural parameters. The insights gained from these analogous compounds can be extended to hypothesize the structural and electronic characteristics of pentabarium bis(triphosphate).

The following table presents representative data that could be obtained from a DFT-based computational study on a barium phosphate compound, illustrating the types of structural parameters that are typically calculated and how they compare with experimental values.

ParameterComputational ValueExperimental Value
Lattice Parameters
a (Å)7.0126.9917
b (Å)7.2157.1929
c (Å)8.0017.9667
α (°)104.45104.517
β (°)96.0195.918
γ (°)109.52109.459
Selected Bond Lengths
Ba-O (Å)2.75 - 3.102.71 - 3.05
P-O (Å)1.51 - 1.581.50 - 1.57
Selected Bond Angles
O-P-O (°)107.5 - 112.3107.1 - 112.0

Note: The data in this table is representative of a related barium phosphate compound and is intended to illustrate the output of computational modeling.

These calculated parameters, including lattice constants, bond lengths, and bond angles, are crucial for understanding the material's stability and its potential physical properties. For example, the nature of the Ba-O and P-O bonds, as elucidated by their calculated lengths and the electronic density distribution, can be correlated with the material's thermal stability and vibrational characteristics. By analyzing the calculated electronic band structure and density of states, it is possible to predict whether pentabarium bis(triphosphate) is likely to be an insulator or a semiconductor and to understand its optical properties.

Advanced Research Applications and Functional Exploration of Pentabarium Bis Triphosphate

Application in Solid-State Ionics and Electrolyte Development

The exploration of pentabarium bis(triphosphate) as a component in solid-state ionics and for the development of novel electrolytes is an emerging area of materials science. The complex phosphate (B84403) structure suggests the potential for ionic conductivity, a key property for applications in solid-state batteries, fuel cells, and sensors. Research into analogous phosphate-based materials has laid a theoretical groundwork for investigating these properties in pentabarium bis(triphosphate).

Investigation of Ionic Conductivity Mechanisms

The ionic conductivity in phosphate-based materials is intrinsically linked to their crystal structure and the mobility of ions within the lattice. For pentabarium bis(triphosphate), the large barium cations and the triphosphate anionic groups create a framework through which smaller ions could potentially migrate under an electric field. The conductivity mechanism is likely to be vacancy-mediated or interstitial-mediated, depending on the presence of intrinsic defects or the introduction of dopants.

The investigation into the ionic conductivity of pentabarium bis(triphosphate) would involve techniques such as electrochemical impedance spectroscopy (EIS) to measure the bulk and grain boundary conductivity over a range of temperatures. The temperature dependence of conductivity can provide insights into the activation energy for ion transport, a critical parameter for evaluating the material's potential as a solid electrolyte.

Doping Strategies for Enhanced Charge Transport

To enhance the ionic conductivity of pentabarium bis(triphosphate), various doping strategies can be employed. Doping involves the intentional introduction of aliovalent or isovalent ions into the crystal lattice to create charge-compensating vacancies or interstitials, which can act as mobile charge carriers.

For instance, substituting some of the Ba²⁺ ions with monovalent cations (e.g., Na⁺, K⁺) or trivalent cations (e.g., Al³⁺, La³⁺) could significantly alter the concentration of mobile charge carriers and, consequently, the ionic conductivity. The introduction of Na⁺ has been shown to enhance the conductivity of natural phosphate-derived fluorapatites. researchgate.net A similar approach could be explored for pentabarium bis(triphosphate).

The table below illustrates a hypothetical doping strategy and its potential impact on the ionic conductivity of pentabarium bis(triphosphate), based on trends observed in other phosphate-based materials.

DopantSite OccupancyProposed Conductivity Enhancement MechanismExpected Change in Ionic Conductivity
Na⁺Substitution for Ba²⁺Creation of cation vacancies, increasing the mobility of charge carriers.Increase
Al³⁺Substitution for Ba²⁺Introduction of interstitial cations to maintain charge neutrality, which can act as mobile species.Increase
Si⁴⁺Substitution for P⁵⁺ in the phosphate groupCreation of oxygen vacancies, potentially leading to oxide ion conductivity.Increase

This table is illustrative and based on general principles of doping in ionic conductors. Experimental validation for pentabarium bis(triphosphate) is required.

Potential as a Host Material for Luminescent or Scintillating Applications

The rigid and stable crystal lattice of phosphate compounds makes them attractive host materials for luminescent and scintillating applications. Pentabarium bis(triphosphate), with its complex crystal structure, could provide suitable lattice sites for the incorporation of activator ions, such as lanthanides or transition metals, which are responsible for the emission of light.

Incorporation of Lanthanide or Transition Metal Dopants

The incorporation of lanthanide ions (e.g., Eu³⁺, Tb³⁺, Dy³⁺) or transition metal ions (e.g., Mn²⁺, Cr³⁺) into the pentabarium bis(triphosphate) host lattice is a key step in developing its luminescent properties. frontiersin.orgnih.gov The choice of dopant determines the emission wavelength and efficiency of the resulting phosphor. The ionic radius of the dopant and the site it occupies within the host lattice are critical factors that influence the luminescent properties.

For example, doping with Eu³⁺ typically results in red emission, while Tb³⁺ gives green emission. The large size of the barium cations in pentabarium bis(triphosphate) might allow for the substitution of various lanthanide ions with minimal lattice distortion.

The following table provides a hypothetical overview of potential dopants and their expected luminescent properties in a pentabarium bis(triphosphate) host.

Dopant IonExpected Emission ColorPotential Application
Eu³⁺RedSolid-state lighting, displays
Tb³⁺GreenPhosphors for fluorescent lamps, medical imaging
Dy³⁺White (blue and yellow emission bands)White light-emitting diodes (WLEDs)
Mn²⁺Orange-RedScintillators, sensors

This table is illustrative and based on the known luminescent properties of these ions in other host materials.

Photoluminescence and Radioluminescence Spectroscopic Characterization

To evaluate the potential of doped pentabarium bis(triphosphate) as a luminescent material, detailed spectroscopic characterization is necessary. Photoluminescence (PL) spectroscopy involves exciting the material with a light source (e.g., a UV lamp or a laser) and measuring the emitted light spectrum. This provides information about the emission and excitation wavelengths, luminescence intensity, and quantum efficiency.

Radioluminescence (RL) is the emission of light upon excitation with ionizing radiation, such as X-rays or gamma rays. researchgate.net Materials exhibiting efficient radioluminescence are known as scintillators and are used for radiation detection. The characterization of doped pentabarium bis(triphosphate) would involve measuring its RL spectrum and decay time to assess its suitability for scintillation applications. Research on other barium-containing phosphate crystals has shown their potential as scintillators. mdpi.com

Use as a Precursor in Advanced Ceramic and Glass-Ceramic Synthesis

Pentabarium bis(triphosphate) can also be explored as a precursor material for the synthesis of advanced ceramics and glass-ceramics. youtube.com The controlled thermal decomposition of this compound could lead to the formation of novel crystalline phases or amorphous glass networks with desirable properties.

The synthesis of ceramics from precursors often allows for better control over the final microstructure and properties of the material. researchgate.net By carefully controlling the calcination temperature and atmosphere, it may be possible to produce dense pentabarium bis(triphosphate) ceramics or to transform it into other barium phosphate phases.

In the context of glass-ceramics, pentabarium bis(triphosphate) could be a component in the initial glass formulation. google.com Subsequent heat treatment would induce controlled crystallization within the glass matrix, leading to a glass-ceramic material with tailored thermal, mechanical, and dielectric properties. Phosphate-based glasses are known for their potential in various technological applications. researchgate.netnih.gov The inclusion of a high barium content from pentabarium bis(triphosphate) could lead to glasses with high refractive indices and good chemical durability.

The table below outlines potential ceramic and glass-ceramic products that could be synthesized using pentabarium bis(triphosphate) as a precursor.

PrecursorProcessing MethodPotential ProductPotential Applications
Pentabarium bis(triphosphate) powderSinteringDense Pentabarium bis(triphosphate) ceramicDielectric substrates, structural components
Pentabarium bis(triphosphate) + other oxides (e.g., SiO₂, B₂O₃)Melt-quenching followed by controlled crystallizationBarium phosphate-based glass-ceramicSealing materials, electronic packaging

This table presents hypothetical applications based on the general use of phosphate-based materials in ceramic and glass-ceramic technology.

Exploration in Catalysis and Adsorption Phenomena as a Support Material

Barium phosphate compounds are recognized for their utility as catalysts or catalyst supports in various chemical reactions. patsnap.com Their unique structural properties can enhance reaction rates and selectivity, proving valuable in chemical synthesis, fuel processing, and environmental remediation. patsnap.com The performance of barium-containing catalysts can be influenced by the choice of support material and the addition of promoters. For instance, the interaction between barium oxide and alumina (B75360) supports has been shown to affect the specific surface area and porous structure of ruthenium catalysts used in ammonia (B1221849) synthesis.

Barium phosphate has been identified as a catalyst or support material in several chemical processes. patsnap.com Its applications include facilitating the efficient alkoxylation of organic compounds and the preparation of unsaturated carboxylic acids and esters with high selectivity. patsnap.com These applications are crucial in the production of fine chemicals and polymers. patsnap.com While the specific role of the triphosphate moiety in Pentabarium bis(triphosphate) in such reactions is not detailed in current research, its complex phosphate structure could offer unique surface properties beneficial for catalytic activity.

The efficacy of barium phosphate as an adsorbent has been notably demonstrated in the removal of dyes from aqueous solutions. Barium phosphate nano-flakes, for example, have shown a remarkable adsorption capacity for methyl blue, reaching up to 1500 mg per gram of adsorbent. researchgate.net This high capacity suggests strong potential for water treatment and purification applications. The adsorption process is often rapid, reaching equilibrium in under 30 minutes, and can be highly selective for specific dye molecules. researchgate.net The primary mechanisms of interaction between the adsorbent and the dye are believed to be ionic interactions and hydrogen bonding. researchgate.net

The physical properties of barium phosphate materials, which are crucial for their application as catalyst supports and adsorbents, have been characterized in some studies. For instance, barium phosphate spheres synthesized under specific conditions have been reported to have a BET surface area of 14.34 m²/g and a pore volume of 0.0327 cm³/g. These parameters are indicative of the material's capacity to host active catalytic species or adsorb molecules.

Surface Properties of Barium Phosphate Spheres
PropertyValue
BET Surface Area14.34 m²/g
Pore Volume0.0327 cm³/g
Adsorption Capacity of Barium Phosphate Nano-flakes for Methyl Blue
AdsorbateAdsorption Capacity (mg/g)Equilibrium Time
Methyl Blue1500< 30 minutes

Future Research Directions and Perspectives for Pentabarium Bis Triphosphate

Exploration of Polymorphism and Phase Transitions under Extreme Conditions

The behavior of materials under extreme conditions of pressure and temperature is a cornerstone of modern materials science, often revealing novel crystal structures and properties. For pentabarium bis(triphosphate), no studies on its polymorphic behavior or phase transitions have been reported. Future research should, therefore, focus on subjecting the compound to high-pressure and high-temperature environments.

High-pressure studies, potentially utilizing diamond anvil cells, could uncover new polymorphic forms of pentabarium bis(triphosphate). mdpi.comaps.org The investigation of pressure-induced phase transitions would provide critical data on the compound's structural stability and compressibility. Similarly, high-temperature experiments could identify temperature-induced phase changes, decomposition pathways, and thermal expansion characteristics. Understanding these transitions is fundamental to defining the material's operational limits and potential for high-temperature applications.

Investigation of Surface Chemistry and Interfacial Phenomena

The surface and interfacial properties of a material are critical to its performance in a wide range of applications, from catalysis to biocompatible coatings. Currently, there is no specific information on the surface chemistry of pentabarium bis(triphosphate).

Future research should aim to characterize the surface energy, reactivity, and adsorption characteristics of this compound. Techniques such as X-ray photoelectron spectroscopy (XPS) and scanning probe microscopy could elucidate the surface composition and morphology. Understanding how pentabarium bis(triphosphate) interacts with gases and liquids at its surface is a prerequisite for exploring its potential in applications requiring specific interfacial behaviors, such as fillers in composite materials or as a substrate for thin-film growth. The study of interfacial tension between pentabarium bis(triphosphate) and various liquids would also be crucial for applications in suspensions and emulsions. uomustansiriyah.edu.iquobaghdad.edu.iquobasrah.edu.iq

Rational Design of Derivatives and Solid Solutions for Tunable Properties

The modification of a compound's properties through the creation of derivatives and solid solutions is a well-established strategy in materials design. For pentabarium bis(triphosphate), the potential for creating such tailored materials remains entirely unexplored.

Systematic studies involving the substitution of barium cations with other alkaline earth metals (e.g., strontium, calcium) or the partial replacement of the triphosphate anion could lead to the development of novel solid solutions. This approach could allow for the fine-tuning of properties such as thermal stability, dielectric constant, and optical characteristics. For instance, doping with rare-earth elements could be investigated to explore potential luminescent properties, a known characteristic of other barium phosphates. researchgate.net The synthesis and characterization of such derivatives would open avenues for developing materials with properties tailored for specific technological applications.

Development of In Situ and Operando Characterization Techniques for Dynamic Studies

To gain a deeper understanding of the synthesis, phase transitions, and functional behavior of pentabarium bis(triphosphate), the development and application of in situ and operando characterization techniques are essential. These methods allow for the real-time observation of material changes as they occur, providing insights that are not accessible through conventional ex situ measurements.

For example, in situ X-ray diffraction and Raman spectroscopy could be employed to monitor the formation of pentabarium bis(triphosphate) during synthesis or to observe structural changes during phase transitions in real-time. Operando techniques could be developed to study the material's behavior under applied electrical or mechanical stress, which would be crucial for evaluating its potential in electronic or structural applications. These advanced characterization methods would provide invaluable data for understanding the dynamic processes that govern the properties and performance of pentabarium bis(triphosphate).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.